Product packaging for Methyl 3-chloroisoquinoline-7-carboxylate(Cat. No.:CAS No. 1544665-58-8)

Methyl 3-chloroisoquinoline-7-carboxylate

Cat. No.: B1406492
CAS No.: 1544665-58-8
M. Wt: 221.64 g/mol
InChI Key: ZBUNATVELTUCEY-UHFFFAOYSA-N
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Description

Methyl 3-chloroisoquinoline-7-carboxylate (CAS 1544665-58-8) is a high-purity heterocyclic building block of molecular formula C 11 H 8 ClNO 2 and molecular weight 221.64 g/mol . This pale-yellow to yellow-brown solid is a key synthetic intermediate in medicinal chemistry, particularly in the development of potential therapeutic agents for central nervous system targets, as well as in antimicrobial and anticancer research . Its molecular structure, featuring a reactive chlorine atom and a methyl ester group, allows for further functionalization to create diverse derivatives with potent biological activity . The compound requires careful handling; it may be harmful if swallowed and cause skin, serious eye, and respiratory irritation . Always refer to the Safety Data Sheet (SDS) and wear appropriate personal protective equipment . This product is strictly for research and development purposes and is not intended for diagnostic or therapeutic applications in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H8ClNO2 B1406492 Methyl 3-chloroisoquinoline-7-carboxylate CAS No. 1544665-58-8

Properties

IUPAC Name

methyl 3-chloroisoquinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-7-5-10(12)13-6-9(7)4-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBUNATVELTUCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=CN=C(C=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloroisoquinoline-7-carboxylate typically involves the chlorination of isoquinoline derivatives followed by esterification. One common method includes the reaction of 3-chloroisoquinoline with methyl chloroformate under basic conditions to yield the desired ester .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar steps as laboratory synthesis, with optimizations for yield and purity, such as the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 3 undergoes nucleophilic substitution under basic or catalytic conditions, yielding derivatives with enhanced bioactivity or functional complexity.

ReagentConditionsProductYieldSource
BenzylamineNaHCO₃, DMF, 80°C, 12 h3-Benzylaminoisoquinoline-7-carboxylate78%
Sodium thiophenoxideK₂CO₃, DMSO, 120°C, 6 h3-Phenylthioisoquinoline-7-carboxylate65%
PiperidinePd(OAc)₂, Xantphos, 100°C, 24 h3-Piperidylisoquinoline-7-carboxylate82%

Mechanistic Notes :

  • Aromatic substitution : The electron-withdrawing ester group at position 7 activates the chlorine atom at position 3 toward nucleophilic displacement .

  • Catalytic coupling : Palladium-mediated reactions enable C–N bond formation under milder conditions .

Ester Hydrolysis and Decarboxylation

The methyl ester undergoes hydrolysis to form the corresponding carboxylic acid, which can further decarboxylate under thermal or acidic conditions.

ConditionsProductYieldNotesSource
6 M HCl, reflux, 8 h3-Chloroisoquinoline-7-carboxylic acid90%Acidic hydrolysis
LiOH·H₂O, THF/H₂O, 60°C, 4 h3-Chloroisoquinoline-7-carboxylic acid85%Basic hydrolysis
CuO, quinoline, 180°C, 2 h3-Chloroisoquinoline70%Decarboxylation

Applications :

  • The carboxylic acid derivative serves as a precursor for peptide conjugates or metal-chelating agents .

Cross-Coupling Reactions

The chlorine atom participates in transition-metal-catalyzed cross-couplings, enabling C–C bond formation.

Reaction TypeCatalyst SystemElectrophileProductYieldSource
Suzuki–MiyauraPd(PPh₃)₄, K₂CO₃, dioxanePhenylboronic acid3-Phenylisoquinoline-7-carboxylate75%
NegishiPdCl₂(dppf), ZnCl₂4-Bromotoluene3-(p-Tolyl)isoquinoline-7-carboxylate68%

Key Insight :

  • The ester group at position 7 does not interfere with coupling selectivity, as demonstrated in Negishi reactions .

Reduction and Oxidation

Functional group interconversion at the ester or chlorine site expands synthetic utility.

ReactionReagentProductYieldSource
Ester reductionLiAlH₄, THF, 0°C3-Chloroisoquinoline-7-methanol88%
Chlorine oxidationKMnO₄, H₂O, 100°C3-Hydroxyisoquinoline-7-carboxylate52%

Limitations :

  • Over-oxidation of the isoquinoline ring can occur with strong oxidants like KMnO₄ .

Scientific Research Applications

Pharmaceutical Development

Methyl 3-chloroisoquinoline-7-carboxylate serves as a precursor in the synthesis of pharmaceuticals. Compounds with similar structures have shown various pharmacological effects, including:

  • Antimicrobial Activity: Research indicates potential effectiveness against bacterial strains.
  • Anticancer Properties: Studies suggest that derivatives may inhibit cancer cell proliferation by targeting specific molecular pathways .

Case Study:
In a study examining isoquinoline derivatives, this compound was identified as a promising candidate for further development due to its structural properties that facilitate interaction with biological targets.

Chemical Research

The compound is extensively used in organic synthesis as a building block for more complex isoquinoline derivatives. Its unique chlorination pattern allows for targeted modifications that can lead to novel compounds with specific desired properties.

Table: Comparison of Similar Compounds

Compound NameStructure FeaturesUnique Aspects
Methyl isoquinoline-7-carboxylateSimilar carboxylate group without chlorineLacks halogen substitution, potentially less reactive
3-Bromoisoquinoline-7-carboxylic acidBromine instead of chlorineMay exhibit different biological activities
Methyl 5-chloroisoquinoline-7-carboxylateChlorine at a different positionDifferent reactivity profile due to positional variation
Methyl 4-chloroisoquinoline-7-carboxylateChlorine at another positionPotentially distinct pharmacological properties

Industrial Applications

This compound is also utilized in the manufacturing of dyes, pigments, and other industrial chemicals. Its chemical stability and reactivity make it suitable for various applications in chemical industries.

Mechanism of Action

The mechanism of action of Methyl 3-chloroisoquinoline-7-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chlorine atom and ester group can influence its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are limited, but it is believed to involve pathways related to its structural analogs .

Comparison with Similar Compounds

Research Implications and Trends

  • Electronic Effects: Chloro and ester groups at positions 3 and 7 stabilize the isoquinoline core via electron-withdrawing effects, enhancing electrophilic substitution at position 5 .
  • Biological Activity: Quinoline derivatives (e.g., CAS 1123169-50-5) are explored for antimicrobial applications, whereas isoquinoline analogs may target neurological pathways .
  • Synthetic Challenges : Positional isomerism (e.g., ester at 6 vs. 7) requires precise regioselective synthesis, often achieved via Pd-catalyzed cross-coupling .

Biological Activity

Methyl 3-chloroisoquinoline-7-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound has a molecular formula of C_{11}H_{8}ClNO_{2} and a molecular weight of 221.64 g/mol. The compound features a chloro group at the third position of the isoquinoline ring and a carboxylate ester at the seventh position, which contributes to its unique reactivity and biological properties.

The biological activity of this compound is thought to arise from its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. Preliminary studies suggest that it may inhibit enzymes related to DNA replication and protein synthesis, potentially leading to antimicrobial and anticancer effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Compounds with similar isoquinoline structures have demonstrated significant activity against various bacterial strains. For instance, derivatives have shown effectiveness against Pseudomonas aeruginosa and Klebsiella pneumoniae, with minimum inhibitory concentration (MIC) values indicating potent antibacterial effects .

Anticancer Activity

This compound has also been evaluated for its anticancer potential. In vitro studies have demonstrated that compounds structurally related to this compound can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The observed IC50 values in these studies suggest that these compounds may be more effective than standard chemotherapeutics like cisplatin .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar compounds is presented in the following table:

Compound NameStructure FeaturesBiological Activity
Methyl isoquinoline-7-carboxylate Similar carboxylate group without chlorineLower reactivity; less potent
3-Bromoisoquinoline-7-carboxylic acid Bromine instead of chlorineDifferent activity profile; less studied
Methyl 5-chloroisoquinoline-7-carboxylate Chlorine at a different positionVaries in reactivity; potential applications
Methyl 4-chloroisoquinoline-7-carboxylate Chlorine at another positionDistinct pharmacological properties

This table illustrates how the positioning of substituents on the isoquinoline structure influences both reactivity and biological activity.

Case Studies

  • Anticancer Evaluation : A study conducted on a series of isoquinoline derivatives, including this compound, reported significant cytotoxicity against various cancer cell lines. The most active compounds had IC50 values ranging from 5 to 20 nM, demonstrating superior efficacy compared to conventional treatments .
  • Antimicrobial Screening : Another investigation assessed the antibacterial properties of this compound against pathogenic bacteria. The compound exhibited notable inhibition zones, suggesting strong antimicrobial activity comparable to established antibiotics .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-chloroisoquinoline-7-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves esterification of the corresponding carboxylic acid or nucleophilic substitution on a pre-functionalized isoquinoline scaffold. Key steps include:

  • Reagent Selection : Use methyl chloroformate for esterification under anhydrous conditions to avoid hydrolysis .
  • Temperature Control : Maintain temperatures between 0–5°C during chlorination to minimize side reactions (e.g., over-halogenation) .
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) followed by recrystallization from ethanol to achieve >95% purity .
    • Data Table :
ParameterTypical Value
Yield60–75%
Melting Point142–145°C (lit. similar esters)
Purity (HPLC)≥95%

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers expect?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Aromatic protons appear as doublets (δ 7.8–8.6 ppm), with deshielding effects from the electron-withdrawing carboxylate and chlorine groups .
  • ¹³C NMR : Carbonyl (C=O) resonance at ~165 ppm; quaternary carbons adjacent to chlorine at ~140 ppm .
  • IR Spectroscopy : Strong C=O stretch at 1720–1740 cm⁻¹; C-Cl stretch at 550–600 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 252.04 (calculated for C₁₂H₁₀ClNO₃) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 100 K to minimize thermal motion .
  • Structure Solution : Employ SHELXT for phase determination via intrinsic phasing algorithms .
  • Refinement : Apply SHELXL for least-squares refinement, focusing on anisotropic displacement parameters for Cl and O atoms .
  • Validation : Verify geometric parameters (bond lengths, angles) against similar quinoline derivatives using the Cambridge Structural Database .
    • Data Table :
Crystallographic ParameterValue
Space GroupP2₁/c
R₁ (I > 2σ(I))<0.05
C-Cl Bond Length1.73–1.75 Å

Q. What strategies are effective in analyzing contradictory data between computational modeling and experimental results for this compound?

  • Methodological Answer :

  • Validation : Cross-check DFT-optimized geometries (e.g., B3LYP/6-31G*) with experimental X-ray data to identify discrepancies in bond angles or torsional strain .
  • Error Analysis : Quantify systematic errors (e.g., solvent effects in DFT) by comparing calculated vs. observed NMR chemical shifts using linear regression (R² > 0.95 expected) .
  • Sensitivity Testing : Vary computational parameters (basis sets, solvation models) to assess robustness of predicted electronic properties (e.g., HOMO-LUMO gaps) .

Q. How does the electronic environment of the chlorine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer :

  • Mechanistic Insight : The chlorine atom at position 3 acts as a directing group, facilitating palladium-catalyzed Suzuki-Miyaura couplings. Use Pd(PPh₃)₄ (5 mol%) and arylboronic acids in THF/H₂O (3:1) at 80°C .
  • Kinetic Studies : Monitor reaction progress via HPLC to determine rate constants (k ≈ 0.02 min⁻¹) and assess steric/electronic effects of para-substituted boronic acids .
  • Computational Support : Perform NBO analysis to quantify electron-withdrawing effects of the chlorine substituent on the reaction transition state .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-chloroisoquinoline-7-carboxylate
Reactant of Route 2
Methyl 3-chloroisoquinoline-7-carboxylate

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